(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone
Description
The compound “(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone” features a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. This moiety is linked via an oxygen bridge to a bipiperidinyl scaffold, which is further connected to a 2,4-dimethylpyridin-3-yl methanone group. Such structural motifs are common in kinase inhibitors or receptor antagonists, though the exact therapeutic target of this compound remains unspecified in available literature.
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]-(2,4-dimethylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClF3N4O2/c1-15-3-8-29-16(2)21(15)23(33)32-9-4-18(5-10-32)31-11-6-19(7-12-31)34-22-20(25)13-17(14-30-22)24(26,27)28/h3,8,13-14,18-19H,4-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBWSGWURNOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,4-dimethylpyridin-3-yl)methanone is a complex organic molecule with potential biological applications. This article focuses on its biological activity, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 392.84 g/mol. The structure includes a bipiperidine moiety and a trifluoromethyl-substituted pyridine, which are significant for its biological interactions.
Research indicates that compounds containing pyridine and bipiperidine structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Properties
A study highlighted the antibacterial activity of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved inhibition of bacterial Sfp-phosphopantetheinyl transferases (PPTases), critical for bacterial viability and virulence .
Cytotoxicity Studies
In vitro studies have shown that certain analogues exhibit low cytotoxicity in human cell lines while maintaining antibacterial efficacy. This suggests a selective action against bacterial cells without significant harm to human cells .
Case Studies
- Compound ML267 : An advanced analogue related to the target compound was tested against Bacillus subtilis, demonstrating significant antibacterial activity at sublethal doses. It was found to inhibit Sfp-PPTase effectively, supporting the hypothesis that modifications in the structure can enhance biological activity while reducing toxicity .
- SAR Studies : Structure-activity relationship (SAR) analyses indicated that modifications to the pyridine moiety could significantly influence potency. For instance, the introduction of electron-withdrawing groups led to a decrease in activity, while certain substitutions maintained or improved efficacy .
Data Table: Biological Activity Overview
| Activity | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Antibacterial | Sfp-PPTase | 0.29 | Effective against MRSA |
| Cytotoxicity | Human Cell Lines | >10 | Low cytotoxicity observed |
| Enzyme Inhibition | Various PPTases | Submicromolar | Selective inhibition without human toxicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone (CAS 339097-08-4) Structure: Shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group but replaces the bipiperidinyloxy and dimethylpyridinyl methanone with a 4-fluorophenyl methanone. However, the absence of the bipiperidinyl group may reduce solubility compared to the target compound . Applications: Used in agrochemical and pharmaceutical research, particularly as a synthetic intermediate for strobilurin analogues .
(2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone Structure: Features a trifluoromethylphenyl ethynyl group and diphenylpyridine core. The ethynyl linker introduces rigidity, contrasting with the oxygen bridge in the target compound. Synthesis: Prepared via Sonogashira coupling (PdCl₂(PPh₃)₂/CuI), achieving 92% yield . This suggests that similar catalytic systems could optimize the target compound’s synthesis.
Physicochemical and Pharmacokinetic Properties
Functional and Toxicological Insights
- Neurotoxicity Potential: Strobilurin analogues with trifluoromethylpyridine groups, such as azoxystrobin, exhibit mitochondrial complex III inhibition, leading to neurotoxicity concerns . The target compound’s trifluoromethylpyridine moiety warrants similar toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
